molecular formula C14H19N5O2 B6205148 (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide CAS No. 2694057-64-0

(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide

Cat. No.: B6205148
CAS No.: 2694057-64-0
M. Wt: 289.3
InChI Key:
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Description

(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide is a synthetic small molecule that has been studied for its potential use in a variety of scientific research applications. It has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

((2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide has been studied for its potential use in a variety of scientific research applications. It has been found to have potential applications in the areas of drug design, medicinal chemistry, and chemical biology. It has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cell growth and differentiation.

Mechanism of Action

((2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide is believed to act by binding to the active site of the target enzyme and blocking its activity. It is thought to interact with the enzyme in a manner that prevents it from catalyzing its reaction. This inhibition of the enzyme’s activity can lead to a variety of physiological effects depending on the target enzyme.
Biochemical and Physiological Effects
(this compound)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to an increase in acetylcholine levels, which can result in increased alertness, improved memory and concentration, and improved mood. It has also been found to inhibit the enzyme phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cell growth and differentiation. This can lead to an inhibition of cell growth and differentiation, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

((2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be synthesized using a variety of methods. This makes it a useful compound for researchers who are looking to study its effects in the laboratory. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it a useful compound for studying the effects of various enzymes and pathways in the body. However, there are also some limitations to using (this compound)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide in the laboratory. For example, it is not a naturally occurring compound and therefore may not be as effective as a naturally occurring compound in certain experiments. Additionally, it is a synthetic compound and may not be as stable as a naturally occurring compound.

Future Directions

There are several potential future directions for ((2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide. One potential direction is to further investigate its potential applications in drug design, medicinal chemistry, and chemical biology. Additionally, further research could be done to explore its potential use as an inhibitor of other enzymes, such as those involved in the regulation of cell growth and differentiation. Additionally, further research could be done to explore the potential of (this compound)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide as a drug candidate for the treatment of various diseases. Finally, further research could be done to explore its potential use as a tool for studying the effects of various enzymes and pathways in the body.

Synthesis Methods

((2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide can be synthesized using a variety of methods. One such method is the reaction of 3-methyl-2H-pyrazolo[3,4-b]pyridine and N-methyl-2-formamidopentanamide in the presence of a catalyst such as pyridine. This reaction results in the formation of (this compound)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide. Another method of synthesis is the reaction of 3-methyl-2H-pyrazolo[3,4-b]pyridine and N-methyl-2-formamidopentanamide in the presence of a catalyst such as palladium acetate. This reaction also results in the formation of (this compound)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide involves the formation of the pyrazolo[3,4-b]pyridine ring system followed by the attachment of the formamide and pentanamide groups.", "Starting Materials": [ "3-methyl-2-pyrazolin-5-one", "2-bromo-3-methylpyridine", "methylamine", "pentanoyl chloride", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-2H-pyrazolo[3,4-b]pyridine", " a. React 3-methyl-2-pyrazolin-5-one with 2-bromo-3-methylpyridine in the presence of triethylamine and diisopropylethylamine to form the pyrazolo[3,4-b]pyridine ring system.", "Step 2: Synthesis of N-methyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine", " a. React the pyrazolo[3,4-b]pyridine ring system with methylamine in methanol to form N-methyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine.", "Step 3: Synthesis of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide", " a. React N-methyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine with N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine to form the formamide group.", " b. React the formamide intermediate with pentanoyl chloride in the presence of triethylamine to form the pentanamide group.", " c. Purify the final product using ethyl acetate and water." ] }

2694057-64-0

Molecular Formula

C14H19N5O2

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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